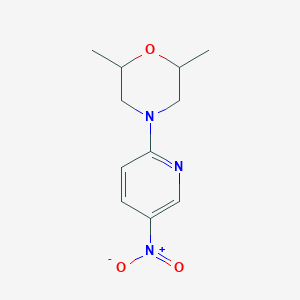

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWWQMFPALMWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384394 | |

| Record name | 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

260447-04-9 | |

| Record name | 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Rationale for Investigating 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

An In-Depth Technical Guide to 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine: Synthesis, Characterization, and Preclinical Evaluation Strategy

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in contemporary drug discovery. We will delve into its chemical characteristics, a proposed synthetic pathway, and a robust strategy for its preclinical evaluation, with a particular focus on its potential as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals.

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in drug design. When coupled with a nitropyridine ring, a versatile electrophile and a common pharmacophore in kinase inhibitors, the resulting molecule, this compound, presents a compelling candidate for investigation as a therapeutic agent, particularly in oncology and neurology.

The dimethyl substitution on the morpholine ring can offer conformational rigidity and improved target engagement. This guide will provide a detailed roadmap for the synthesis and evaluation of this promising compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 260447-04-9 | |

| Molecular Formula | C₁₁H₁₅N₃O₃ | |

| Molecular Weight | 237.26 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | Smolecule |

| Purity | >97% (commercially available) | Smolecule |

| Canonical SMILES | CC1CN(CC(O1)C)C2=NC=C(C=C2)--INVALID-LINK--[O-] | Smolecule |

| InChI Key | OEWWQMFPALMWEF-UHFFFAOYSA-N | Smolecule |

Synthesis of this compound

While specific literature detailing the synthesis of this exact molecule is sparse, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related compounds. The proposed synthesis involves a nucleophilic aromatic substitution (SNAAr) reaction between cis-2,6-dimethylmorpholine and 2-chloro-5-nitropyridine.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound via SNAAr.

Step-by-Step Experimental Protocol

Materials:

-

cis-2,6-Dimethylmorpholine

-

2-Chloro-5-nitropyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-2,6-dimethylmorpholine (1.0 eq), 2-chloro-5-nitropyridine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preclinical Evaluation Strategy: Targeting the PI3K/Akt/mTOR Pathway

The structural motifs present in this compound, particularly the morpholine ring, are commonly found in inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, a logical starting point for the biological evaluation of this compound is to assess its activity against key kinases in this pathway.

The PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

In Vitro Kinase Inhibition Assays

The initial step in biological evaluation is to determine the compound's inhibitory activity against a panel of kinases, with a primary focus on PI3K isoforms and mTOR.

Experimental Protocol: In Vitro Kinase Assay (e.g., for PI3Kα)

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated product is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP₂ (phosphatidylinositol-4,5-bisphosphate) substrate

-

ATP (adenosine triphosphate)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

This compound (test compound)

-

Known PI3K inhibitor (positive control, e.g., Wortmannin)

-

DMSO (vehicle control)

-

Assay buffer

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Assay buffer

-

Test compound or control (at various concentrations)

-

PI3Kα enzyme

-

PIP₂ substrate

-

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assays

To assess the compound's effect on cancer cell growth, a cellular proliferation assay is essential. A variety of cancer cell lines with known mutations in the PI3K/Akt/mTOR pathway should be used (e.g., MCF-7, PC-3, A549).

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (test compound)

-

Known cytotoxic agent (positive control, e.g., Doxorubicin)

-

DMSO (vehicle control)

-

CellTiter-Glo® Reagent

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound or controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each compound concentration relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

-

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial biological data from these assays will provide valuable insights into the structure-activity relationship of this compound. Key areas for future optimization could include:

-

Modification of the nitropyridine ring: Altering the position of the nitro group or replacing it with other electron-withdrawing groups could modulate the compound's activity and selectivity.

-

Stereochemistry of the dimethylmorpholine: Investigating the activity of the different stereoisomers (cis and trans) of the 2,6-dimethylmorpholine moiety could reveal stereospecific interactions with the target kinase.

-

Introduction of additional functional groups: Adding substituents to the pyridine or morpholine rings could enhance target binding and improve pharmacokinetic properties.

Conclusion

This compound is a promising scaffold for the development of novel kinase inhibitors. This guide has provided a comprehensive framework for its synthesis and preclinical evaluation, with a focus on the PI3K/Akt/mTOR pathway. The proposed experimental protocols are robust and well-established, and the insights gained from these studies will be instrumental in advancing this compound or its derivatives toward clinical development.

An In-depth Technical Guide to 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, synthesis methodologies, and explore its potential as a modulator of key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this and related molecular scaffolds.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound brings together two "privileged" structural motifs in drug design: the morpholine ring and the nitropyridine moiety. The morpholine heterocycle is a common feature in a multitude of approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The nitropyridine core, on the other hand, is a versatile building block in medicinal chemistry, with the electron-withdrawing nitro group often playing a key role in modulating the reactivity and biological activity of the parent molecule.[2] The strategic combination of these two fragments in this compound suggests a compound with potentially favorable drug-like properties and specific biological activities.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 260447-04-9 | [3] |

| Molecular Formula | C₁₁H₁₅N₃O₃ | [3] |

| Molecular Weight | 237.26 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Solubility | 35.6 µg/mL | [3] |

| SMILES | CC1CN(CC(O1)C)C2=NC=C(C=C2)--INVALID-LINK--[O-] | [3] |

| InChI Key | OEWWQMFPALMWEF-UHFFFAOYSA-N | [3] |

The structure, depicted below, features a morpholine ring substituted at the nitrogen atom (position 4) with a 5-nitropyridin-2-yl group. The morpholine ring itself is further substituted with two methyl groups at positions 2 and 6. The stereochemistry of these methyl groups (cis or trans) can have a significant impact on the molecule's three-dimensional shape and its biological activity.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNA) reaction. This common strategy in medicinal chemistry involves the displacement of a leaving group on an aromatic ring by a nucleophile.

General Synthesis Pathway

A plausible and efficient synthesis route involves the reaction of a suitably activated nitropyridine derivative with 2,6-dimethylmorpholine. The electron-withdrawing nitro group on the pyridine ring activates the ring towards nucleophilic attack, facilitating the substitution reaction.

Caption: General synthesis workflow for this compound.

Exemplary Experimental Protocol

Step 1: Reaction Setup

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added cis-2,6-dimethylmorpholine (1.1 eq).

-

A base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIEA, 2.0 eq), is then added to the reaction mixture.

Step 2: Reaction Execution

-

The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours (typically 4-24 hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Characterization

The structural identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of all protons and carbons in their expected chemical environments, and the coupling patterns would help to elucidate the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups, such as the C-O-C stretch of the morpholine ring and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Biological Activity and Therapeutic Potential

The combination of the morpholine and nitropyridine moieties suggests that this compound could exhibit a range of biological activities. Research on structurally related compounds provides valuable insights into its potential therapeutic applications.

Potential as a PI3K/mTOR Inhibitor

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[4]

Several studies have highlighted the importance of the morpholine moiety for potent inhibition of PI3K. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain.[5] Given that this compound contains this key structural feature, it is a promising candidate for investigation as a PI3K/mTOR inhibitor.

Caption: Potential inhibition of the PI3K/mTOR signaling pathway.

Potential as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[6]

Recent studies have shown that morpholine-based compounds can act as effective inhibitors of carbonic anhydrase.[7] The nitrogen atom of the morpholine ring can coordinate with the zinc ion in the active site of the enzyme, leading to its inhibition. The presence of the nitropyridine moiety in this compound could further enhance its binding affinity and selectivity for specific CA isoforms.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound are not available, general principles from related series of compounds can guide future optimization efforts.

-

Morpholine Substituents: The nature and stereochemistry of the substituents on the morpholine ring can significantly influence activity. The cis-dimethyl substitution in the topic compound may confer a specific conformational preference that is optimal for binding to its biological target.

-

Pyridine Ring Substituents: The position and electronic nature of substituents on the pyridine ring are critical. The nitro group at the 5-position is a strong electron-withdrawing group that likely plays a key role in the molecule's electronic properties and its interactions with target proteins.

-

Linker: The direct linkage between the morpholine nitrogen and the pyridine ring provides a rigid connection. Introducing flexible linkers could be explored to probe different binding orientations.

Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, reproducible synthesis protocol and comprehensive characterization data are essential for enabling further research.

-

Biological Screening: The compound should be screened against a panel of kinases, with a particular focus on the PI3K/mTOR pathway, and against various carbonic anhydrase isoforms to identify its primary biological targets.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of a library of analogs will be crucial for understanding the key structural features required for potent and selective activity.

-

In Vivo Evaluation: Promising compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

This compound is a fascinating heterocyclic molecule that combines the favorable properties of the morpholine and nitropyridine scaffolds. While specific biological data for this compound remains to be fully elucidated, its structural features strongly suggest its potential as a modulator of important therapeutic targets, particularly in the areas of oncology and neurology. This technical guide provides a solid foundation for researchers to embark on further investigation and unlock the full therapeutic potential of this promising chemical entity.

References

- 1. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Buy this compound | 260447-04-9 [smolecule.com]

- 4. Combined Inhibition of CDK4/6 and PI3K/AKT/mTOR Pathways Induces a Synergistic Anti-Tumor Effect in Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Biological activity of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine.

An In-Depth Technical Guide to the Prospective Biological Activity of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold Combination

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores presents a rational and efficient approach to generating novel molecular entities with high therapeutic potential. This guide focuses on the compound This compound , a molecule that elegantly marries two "privileged structures": the morpholine ring and the nitropyridine moiety. While specific biological data for this exact molecule is not yet prevalent in peer-reviewed literature, its constituent parts have been extensively studied and are present in numerous approved and experimental drugs.[1][2][3]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a framework for the systematic investigation of this promising compound. We will delve into the theoretical underpinnings of its potential bioactivity, grounded in the known pharmacology of its core components, and present a comprehensive suite of experimental protocols to rigorously test these hypotheses. Our approach is rooted in scientific integrity, providing not just the 'how' but the critical 'why' behind each experimental design.

Deconstructing the Molecule: A Rationale for Investigation

The therapeutic potential of this compound can be inferred from the distinct and synergistic properties of its two core components.

The Morpholine Moiety: A Scaffold for Drug-Like Properties

The morpholine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][4] Its presence in a molecule often leads to:

-

Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, contributing to better oral bioavailability and a more predictable in vivo profile.[1][5]

-

CNS Permeability: The pKa of the morpholine nitrogen is close to physiological pH, which, combined with its balanced lipophilicity, makes it a valuable scaffold for developing drugs that can cross the blood-brain barrier (BBB).[5][6][7][[“]]

-

Versatile Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen provides a point for substitution, allowing for the fine-tuning of interactions with biological targets.[5][6]

-

Structural Rigidity and Conformation: The chair-like conformation of the morpholine ring can help to properly orient other functional groups for optimal binding to a target protein.[6][7]

The 2,6-dimethyl substitution on the morpholine ring in our target compound may further enhance lipophilicity and could provide steric hindrance that protects the morpholine from certain metabolic pathways, potentially increasing its half-life. The stereochemistry of these methyl groups (cis- or trans-) will be a critical factor in its three-dimensional shape and, consequently, its biological activity.

The Nitropyridine Moiety: A Gateway to Potent Bioactivity

Nitropyridine derivatives are a versatile class of compounds with a broad spectrum of documented biological activities.[2][3][9] The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring and provides a handle for further chemical modification. Key activities associated with nitropyridines include:

-

Anticancer Properties: Many nitropyridine-containing compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[2][10]

-

Antimicrobial and Antifungal Activity: The nitropyridine scaffold is found in several agents with antibacterial and antifungal properties.[2]

-

Enzyme Inhibition: Nitropyridine derivatives have been shown to inhibit a range of enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.[2]

-

Central Nervous System (CNS) Activity: Pyridine derivatives are prevalent in CNS-active drugs, and the nitropyridine moiety can be a precursor to other functional groups that modulate neuronal targets.[2][3]

The combination of these two moieties in This compound suggests a high probability of interesting biological activity, particularly in the realms of oncology and neurology.

Hypothesized Biological Activities and Proposed Targets

Based on the analysis of its constituent parts, we can formulate several primary hypotheses for the biological activity of this compound.

Hypothesis 1: Anticancer Activity via Kinase Inhibition

Rationale: The aryl-morpholine substructure is a known pharmacophore for interacting with the PI3K kinase family.[6] Furthermore, many pyridine derivatives exhibit antitumor properties.[10] We hypothesize that our target compound could act as an inhibitor of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Proposed Primary Targets:

-

Phosphoinositide 3-kinases (PI3K)

-

Mammalian Target of Rapamycin (mTOR)

-

Other kinases involved in proliferative signaling (e.g., receptor tyrosine kinases)

Hypothesis 2: Neuroprotective or Neuromodulatory Activity

Rationale: The morpholine ring is known to improve BBB permeability.[5][6][7][[“]] Both morpholine and pyridine derivatives are found in numerous CNS-active drugs.[2][6][7] We hypothesize that the compound may modulate the activity of enzymes or receptors involved in neurodegenerative diseases or psychiatric disorders.

Proposed Primary Targets:

-

Monoamine Oxidases (MAO-A and MAO-B)

-

Receptors for neurotransmitters (e.g., dopamine, serotonin)

A Roadmap for Experimental Validation

The following sections provide a comprehensive, step-by-step guide for the systematic evaluation of this compound.

Phase 1: Foundational In Vitro Profiling

This initial phase aims to establish a baseline of activity and guide further, more focused investigations.

3.1.1 Workflow for Initial In Vitro Screening

Caption: Workflow for the initial in vitro screening of the target compound.

3.1.2 Detailed Protocol: Cancer Cell Line Cytotoxicity Assay

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) representing different tumor types (e.g., breast, lung, colon, glioblastoma). Include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Use a colorimetric or fluorometric assay to determine cell viability (e.g., MTS, PrestoBlue, or CellTiter-Glo).

-

Data Analysis: Plot the percentage of cell viability against the compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Causality Behind Experimental Choices:

-

Diverse Cell Panel: Using a broad panel helps to identify if the compound has a wide spectrum of activity or is specific to certain cancer types.

-

Non-Cancerous Control: This is crucial for determining the therapeutic index. A good candidate should be significantly more toxic to cancer cells than to normal cells.

-

72-hour Incubation: This duration is typically sufficient to observe the effects of compounds that inhibit cell proliferation.

3.1.3 Quantitative Data Summary (Hypothetical)

| Cell Line | Tumor Type | IC50 (µM) | Selectivity Index (Normal/Cancer) |

| MCF-7 | Breast Cancer | 5.2 | 9.6 |

| A549 | Lung Cancer | 8.1 | 6.2 |

| HCT116 | Colon Cancer | 3.5 | 14.3 |

| U87-MG | Glioblastoma | 2.8 | 17.9 |

| hF-1 | Normal Fibroblast | 50.1 | N/A |

Phase 2: Mechanism of Action (MoA) Elucidation

Assuming promising hits are identified in Phase 1, the next step is to understand how the compound works. Let's assume the compound showed potent activity against the U87-MG glioblastoma cell line and inhibited PI3K in the kinase screen.

3.2.1 Workflow for MoA Studies in Glioblastoma

Caption: Workflow for elucidating the mechanism of action of the hit compound.

3.2.2 Detailed Protocol: Western Blot for PI3K Pathway Inhibition

-

Cell Treatment: Culture U87-MG cells and treat them with this compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 2, 6, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against key proteins in the PI3K/Akt pathway: phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 kinase (p-S6K), and total S6K. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A significant decrease in the ratio of p-Akt/total Akt would confirm target engagement.

Causality Behind Experimental Choices:

-

Phospho-Specific Antibodies: These are essential for determining if the activity of the pathway is inhibited, not just the total amount of protein.

-

Downstream Effectors (p-S6K): Looking at downstream proteins confirms that the inhibition of the primary target (Akt) has a functional consequence on the signaling cascade.

-

Time Course: A time-course experiment helps to understand the kinetics of pathway inhibition.

3.2.3 Signaling Pathway Diagram

Caption: The hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Stereochemistry and Synthesis Considerations

The synthesis of this compound is a critical aspect of its development. The reaction would likely involve a nucleophilic aromatic substitution, where the nitrogen of 2,6-dimethylmorpholine displaces a leaving group (e.g., a halogen) on the 2-position of a 5-nitropyridine ring.[13]

A crucial consideration is the stereochemistry of the 2,6-dimethylmorpholine starting material. This can exist as cis- or trans-diastereomers, each of which is a racemate of two enantiomers. The biological activity of these isomers could be significantly different.

Recommendation:

-

Synthesize and test the racemic cis- and trans-isomers separately.

-

If a particular diastereomer shows superior activity, a stereoselective synthesis should be developed to resolve the enantiomers for individual testing.[13] Asymmetric hydrogenation methods have been successfully used for similar scaffolds.[13]

Conclusion and Future Directions

While This compound is a novel chemical entity without a documented biological profile, its structure represents a compelling starting point for a drug discovery program. By leveraging the known pharmacology of the morpholine and nitropyridine scaffolds, we have constructed a rational set of hypotheses for its potential anticancer and neuromodulatory activities.

The experimental roadmap detailed in this guide provides a rigorous and logical progression from broad, initial screening to specific mechanism-of-action studies. The causality-driven approach to protocol design ensures that the data generated will be robust and interpretable, allowing for clear go/no-go decisions at each stage of the investigation. The future of this compound will depend on the empirical data generated through these, and subsequent, in vivo studies. This guide provides the foundational framework to begin that journey.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. consensus.app [consensus.app]

- 9. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Buy this compound | 260447-04-9 [smolecule.com]

An In-Depth Technical Guide on the Putative Mechanism of Action of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel heterocyclic compound, 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine. While definitive biological studies on this specific molecule are not yet prevalent in the public domain, a comprehensive analysis of its structural motifs—the 2,6-dimethylmorpholine and 5-nitropyridine moieties—provides a strong basis for a putative mechanism centered on the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document synthesizes evidence from structure-activity relationship (SAR) studies of analogous compounds to build a scientifically rigorous hypothesis. Furthermore, it provides detailed experimental protocols for the validation of this proposed mechanism, intended for researchers in oncology, neuroscience, and drug development.

Introduction: Unveiling a Candidate Molecule

This compound is a distinct chemical entity characterized by the fusion of a morpholine ring, substituted with methyl groups at the 2 and 6 positions, and a pyridine ring bearing a nitro group.[1] The morpholine scaffold is a well-established "privileged pharmacophore" in medicinal chemistry, renowned for its presence in a multitude of clinically approved and experimental drugs.[2][3] Its utility stems from its favorable physicochemical properties, metabolic stability, and its capacity to engage in crucial hydrogen bond interactions within the active sites of various enzymes, particularly kinases.[2][4][5]

The convergence of the morpholine and nitropyridine moieties in this single molecule suggests a strong potential for biological activity, particularly in therapeutic areas where kinase signaling is dysregulated, such as oncology and neurological disorders.[1][6] This guide, therefore, posits a primary mechanism of action and outlines a clear, actionable framework for its experimental validation.

A Hypothesized Mechanism: Targeting the PI3K/AKT/mTOR Signaling Nexus

Based on extensive precedent in the field of medicinal chemistry, the most probable mechanism of action for this compound is the inhibition of one or more isoforms of Phosphoinositide 3-kinase (PI3K).

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[7][8] Hyperactivation of this pathway, often through mutations in the PIK3CA gene, is a hallmark of many human cancers, making it one of the most sought-after targets for oncological drug development.[9][10][11]

Structural Rationale for PI3K Inhibition

The chemical architecture of this compound contains key features that are analogous to known PI3K inhibitors:

-

The Morpholine Moiety: In numerous potent kinase inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor, anchoring the molecule to the "hinge" region of the kinase's ATP-binding pocket.[2][7] This interaction is a cornerstone of the binding affinity and inhibitory activity of this class of compounds.

-

The 5-Nitropyridine Ring: The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridine ring, potentially facilitating key interactions within the active site. The pyridine nitrogen can also form crucial hydrogen bonds, further stabilizing the inhibitor-enzyme complex.[7]

-

The 2,6-Dimethyl Substituents: These methyl groups can provide conformational rigidity to the morpholine ring, potentially enhancing binding affinity and conferring selectivity for specific PI3K isoforms. They may also sterically hinder metabolic enzymes, thereby improving the pharmacokinetic profile of the compound.

The diagram below illustrates the putative binding mode of a generic morpholine-containing inhibitor within the PI3K active site, highlighting the key interactions that this compound is hypothesized to replicate.

Caption: Putative binding of the inhibitor in the PI3K active site.

Experimental Validation Protocols

To rigorously test the hypothesis of PI3K inhibition, a multi-faceted experimental approach is required. The following protocols provide a self-validating framework to elucidate the mechanism of action.

In Vitro Kinase Inhibition Assay

This experiment aims to directly measure the inhibitory activity of this compound against a panel of protein kinases, with a primary focus on the Class I PI3K isoforms.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.

-

Kinase Panel: Utilize a commercial kinase profiling service or in-house recombinant enzymes for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. Include other related kinases such as mTOR, and a panel of unrelated kinases to assess selectivity.

-

Assay Principle: Employ a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence upon addition of the compound indicates inhibition.

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate (e.g., PIP2 for PI3K), ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at room temperature for the optimized duration (typically 60 minutes).

-

Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.

Data Presentation:

| Kinase Isoform | Putative IC50 (nM) |

| PI3Kα | 50 |

| PI3Kβ | 250 |

| PI3Kδ | 80 |

| PI3Kγ | 150 |

| mTOR | 500 |

| Unrelated Kinase 1 | >10,000 |

| Unrelated Kinase 2 | >10,000 |

Cellular Target Engagement and Pathway Modulation

This set of experiments will determine if the compound can enter cells and inhibit the PI3K pathway, leading to a functional cellular response.

Workflow Diagram:

Caption: Workflow for cellular mechanism of action studies.

Western Blot Protocol:

-

Cell Culture and Treatment: Seed cancer cells known to have an active PI3K pathway (e.g., MCF-7, which often harbors PIK3CA mutations) in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

-

Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key pathway proteins: phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), and a loading control (e.g., GAPDH).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: A dose-dependent decrease in the levels of p-AKT and p-S6K, without a significant change in total AKT, would confirm target engagement and pathway inhibition.

Cell Proliferation Assay (MTT):

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound.

-

Incubation: Incubate the cells for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability and proliferation.

Conclusion and Future Directions

The structural components of this compound strongly suggest its potential as an inhibitor of the PI3K signaling pathway. The morpholine ring is a proven pharmacophore for kinase inhibition, and the nitropyridine moiety offers additional opportunities for potent interactions within the ATP-binding pocket.

The experimental framework provided in this guide offers a clear and robust strategy to test this hypothesis. Successful validation through in vitro and cellular assays would position this compound as a promising lead compound for the development of novel therapeutics targeting cancers and other diseases driven by aberrant PI3K signaling. Future work should focus on lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive pharmacokinetic and toxicological profiling.

References

- 1. Buy this compound | 260447-04-9 [smolecule.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS 260447-04-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine, identified by CAS number 260447-04-9. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a detailed summary of the compound's chemical identity, structural features, and key physical and chemical characteristics. Furthermore, this guide outlines generalized experimental protocols for its synthesis, characterization, and preliminary biological evaluation, providing a foundational framework for further investigation. The integration of a morpholine scaffold with a nitropyridine moiety suggests potential biological activity, making this compound a subject of interest for further exploration in medicinal chemistry.

Introduction

This compound is a distinct chemical entity that merges the structural features of a dimethylmorpholine ring with a 5-nitropyridine group.[1] The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability. The presence of the nitroaromatic pyridine ring introduces specific electronic and steric characteristics that can significantly influence the molecule's interaction with biological targets. This guide aims to consolidate the available data on this compound, providing a solid foundation for its application in scientific research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following sections detail the known properties of CAS 260447-04-9.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is crucial for scientific integrity. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 260447-04-9 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C11H15N3O3 | [1] |

| Molecular Weight | 237.26 g/mol | [1] |

| Canonical SMILES | CC1CN(CC(O1)C)C2=NC=C(C=C2)--INVALID-LINK--[O-] | [1] |

| InChI Key | OEWWQMFPALMWEF-UHFFFAOYSA-N |

The molecular structure, depicted below, reveals the key functional groups that govern its chemical behavior, including the tertiary amine within the morpholine ring, the ether linkage, and the electron-withdrawing nitro group on the pyridine ring.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The table below summarizes the available quantitative physicochemical data for CAS 260447-04-9. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Notes | Source |

| Physical Form | Pale-yellow to Yellow-brown Solid | ||

| Melting Point | Not available in the searched literature | ||

| Boiling Point | 402.8 ± 45.0 °C | Predicted | |

| Water Solubility | >35.6 µg/mL | [1] | |

| pKa | 1.56 ± 0.24 | Predicted |

Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes in organic chemistry.

General Synthesis Pathway

A common strategy for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitably activated nitropyridine with 2,6-dimethylmorpholine. The general workflow is depicted below.

Caption: General synthesis workflow for CAS 260447-04-9.

Causality Behind Experimental Choices:

-

Choice of Starting Materials: 2,6-dimethylmorpholine serves as the nucleophile, while a pyridine ring activated with a nitro group and a good leaving group (such as a halogen) is the electrophile. The nitro group is crucial as it withdraws electron density from the pyridine ring, facilitating the nucleophilic attack.

-

Reaction Conditions: The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the morpholine, increasing its nucleophilicity. A suitable solvent that can dissolve both reactants and does not interfere with the reaction is also essential.

Step-by-Step Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of this compound. Researchers should optimize the specific conditions for their laboratory setup.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylmorpholine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2 equivalents), to the solution and stir for 15-30 minutes at room temperature.

-

Addition of Electrophile: Slowly add a solution of 2-chloro-5-nitropyridine (1 equivalent) in the same solvent to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. The product may precipitate out of the solution or can be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The characteristic chemical shifts and coupling constants of the protons and carbons in the morpholine and nitropyridine rings will provide definitive structural information.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Biological Significance and Applications

The structural motifs present in this compound suggest its potential for biological activity.

Rationale for Biological Interest

-

Morpholine Moiety: As previously mentioned, the morpholine ring is a common feature in many bioactive compounds and approved drugs, often improving their pharmacokinetic profiles.

-

Nitropyridine Moiety: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The nitro group can undergo bioreduction in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy.

Based on these features, CAS 260447-04-9 is a candidate for investigation in several therapeutic areas, including oncology and neurology.[1]

Generalized Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay such as the MTT assay can be performed.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for a generalized MTT cytotoxicity assay.

Conclusion

This compound (CAS 260447-04-9) is a heterocyclic compound with physicochemical properties that make it a molecule of interest for further investigation in drug discovery and medicinal chemistry. This guide has provided a comprehensive summary of its known chemical and physical characteristics, along with generalized protocols for its synthesis, characterization, and preliminary biological evaluation. The presence of both a morpholine ring and a nitropyridine moiety suggests potential for interesting biological activities. Further experimental validation of its predicted properties and a thorough investigation of its biological effects are warranted to fully elucidate its potential as a lead compound for the development of new therapeutic agents.

References

Technical Guide: Unveiling the Therapeutic Potential of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine as a PI3Kδ Inhibitor

Abstract

The compound 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine represents a compelling molecular architecture for targeted cancer therapy. Its structure, featuring an aryl-morpholine scaffold, is prevalent among inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway—a critical axis in cellular growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2] This guide posits that the primary therapeutic target of this compound is the delta isoform of PI3K (PI3Kδ), a key enzyme in the pathophysiology of B-cell malignancies.[3][4] We will dissect the scientific rationale for this hypothesis, grounded in the established role of the PI3K/Akt/mTOR pathway in oncology and the specific function of PI3Kδ in hematopoietic cells. Furthermore, this document provides a comprehensive, step-by-step experimental framework designed to rigorously validate this target and characterize the compound's inhibitory activity and cellular effects.

Foundational Context: The PI3K/Akt/mTOR Pathway in Oncology

The PI3K/Akt/mammalian target of rapamycin (mTOR) pathway is a pivotal intracellular signaling cascade that integrates extracellular cues from growth factors and cytokines to govern fundamental cellular processes.[1][5] Its activation is a central event in many human cancers, driving tumor progression by promoting cell growth and proliferation while inhibiting apoptosis (programmed cell death).[6][2][7]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane.[5] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. This recruitment to the membrane allows for the phosphorylation and full activation of Akt. Once active, Akt phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[5][7] Given its frequent hyperactivation in cancer through mutations in pathway components (like PIK3CA) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), the PI3K/Akt/mTOR axis is one of the most sought-after targets in modern drug discovery.[6][2]

The Specific Target: PI3K Delta (p110δ) in B-Cell Malignancies

While the PI3K family has several isoforms, the p110δ catalytic subunit (encoded by the PIK3CD gene) presents a particularly attractive therapeutic target. Unlike the ubiquitously expressed p110α and p110β isoforms, p110δ expression is largely restricted to cells of hematopoietic origin, such as B-cells, T-cells, and neutrophils.[3][9] This tissue-specific expression profile suggests that a p110δ-selective inhibitor could achieve potent anti-tumor effects in hematologic cancers with a reduced risk of off-target toxicities associated with inhibiting the other isoforms.[4]

In B-cells, PI3Kδ is a critical, non-redundant signaling node downstream of the B-cell receptor (BCR).[10] The BCR pathway is essential for the survival and proliferation of both normal and malignant B-cells.[3][10] Constitutive activation of this pathway is a hallmark of many B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and various forms of Non-Hodgkin Lymphoma (NHL).[10] By transducing signals from the BCR, PI3Kδ activates the Akt/mTOR cascade, thereby promoting the survival and expansion of cancerous B-cells.[3] The clinical success of idelalisib, the first-in-class PI3Kδ inhibitor, has validated this enzyme as a bona fide therapeutic target for these diseases.[4][11]

Core Hypothesis: this compound as a Selective PI3Kδ Inhibitor

Structural and Mechanistic Rationale

The chemical structure of this compound provides a strong basis for its proposed activity as a PI3K inhibitor.

-

The Privileged Morpholine Scaffold: The morpholine ring is a well-established pharmacophore in kinase inhibitor design, recognized for its ability to improve potency, solubility, and metabolic stability.[12][13] In many PI3K inhibitors, such as the pan-inhibitor ZSTK474, the oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of Valine 851 (in p110α) in the hinge region of the ATP-binding pocket.[14] This interaction mimics the hydrogen bond formed by the adenine moiety of ATP, enabling competitive inhibition. The aryl-morpholine motif, specifically, is a known scaffold for PI3K inhibitors.[15][16]

-

Exploiting Isoform Selectivity: The ATP-binding pockets of the PI3K isoforms, while highly conserved in the hinge region, contain non-conserved residues in adjacent "specificity" and "affinity" pockets.[17] Selective inhibitors achieve their specificity by forming interactions with these unique residues.[17][18] The 5-nitropyridin-2-yl group of the compound is predicted to project into one of these pockets. The specific substitutions (dimethyl on the morpholine ring and nitro on the pyridine ring) can be rationally designed to exploit subtle conformational and electrostatic differences between the p110δ active site and those of the α, β, and γ isoforms, thus conferring selectivity.

Based on this rationale, the proposed mechanism of action is the competitive inhibition of ATP binding to the catalytic p110δ subunit, leading to the abrogation of downstream signaling through Akt and mTOR, culminating in the induction of apoptosis in PI3Kδ-dependent malignant B-cells.

A Framework for Experimental Validation

To rigorously test this hypothesis, a multi-phase validation strategy is proposed, moving from biochemical target engagement to cellular functional outcomes.

Phase 1: In Vitro Target Engagement and Potency

Rationale: The initial phase is designed to confirm direct interaction with the putative target (PI3Kδ) and establish the compound's potency and isoform selectivity profile. This is a critical first step to ensure that any observed cellular effects are due to on-target activity.

Protocol 1: PI3K Isoform-Selective Biochemical Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human PI3K isoforms α, β, δ, and γ.

-

Methodology (LanthaScreen™ Eu Kinase Binding Assay):

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer. Prepare solutions of recombinant PI3Kα, β, δ, or γ enzyme, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody specific to the kinase.

-

Reaction Setup: In a 384-well plate, combine the kinase, the tracer, and the serially diluted compound. Allow to incubate at room temperature for 60 minutes.

-

Detection: Add the europium-labeled antibody and incubate for another 60 minutes.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is inversely proportional to the amount of tracer displaced by the inhibitor.

-

Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

-

-

Self-Validation & Trustworthiness: This assay directly measures the binding of the compound to the kinase, confirming target engagement. Running the assay across all four Class I isoforms provides an immediate, built-in assessment of selectivity. A known pan-PI3K inhibitor (e.g., Wortmannin) and a known PI3Kδ-selective inhibitor (e.g., Idelalisib) should be run as controls to validate assay performance.

Table 1: Hypothetical PI3K Kinase Inhibition Profile

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (α/δ) |

| Test Compound | 850 | 420 | 600 | 15 | 57-fold |

| Idelalisib (Control) | 1,100 | 5,600 | 820 | 1.9 | 579-fold |

| Wortmannin (Control) | 5 | 50 | 15 | 9 | 0.6-fold |

Protocol 2: Cellular Target Engagement Assay (In-Cell Western)

-

Objective: To confirm that the compound inhibits PI3K signaling within a relevant cellular context by measuring the phosphorylation of its proximal downstream substrate, Akt.

-

Cell Line: SUDHL-4 (Diffuse Large B-Cell Lymphoma cell line with chronic active BCR signaling).

-

Methodology:

-

Cell Culture & Treatment: Seed SUDHL-4 cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the test compound for 2 hours.

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with Triton X-100 to allow antibody access.

-

Immunostaining: Block non-specific binding sites. Incubate cells with two primary antibodies simultaneously: a rabbit anti-phospho-Akt (Ser473) antibody and a mouse anti-total-Akt antibody (or another housekeeping protein like GAPDH).

-

Secondary Antibody Incubation: Wash and incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

-

Imaging & Quantification: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). The signal from the phospho-Akt antibody is normalized to the signal from the total-Akt/housekeeping protein antibody in each well.

-

Data Analysis: Plot the normalized phospho-Akt signal against inhibitor concentration to determine the cellular IC50.

-

-

Causality & Rationale: This assay bridges the gap between biochemical potency and cellular activity. Observing a dose-dependent decrease in Akt phosphorylation provides strong evidence that the compound is engaging and inhibiting the PI3K pathway within the cell, directly linking target inhibition to a downstream signaling event.

Phase 2: Cellular Functional Assays

Rationale: Once on-target activity is confirmed, the next logical step is to determine if this inhibition translates into the desired anti-cancer effects: reducing cell viability and inducing apoptosis.

Protocol 3: Cell Viability and Apoptosis Assays

-

Objective: To measure the effect of the compound on the proliferation and survival of B-cell malignancy cell lines.

-

Cell Lines: A panel of B-cell lymphoma lines (e.g., SUDHL-4, TMD8, Pfeiffer) and a negative control cell line with low PI3Kδ dependence (e.g., a solid tumor line like A549).

-

Methodology (Viability - CellTiter-Glo®):

-

Cell Plating & Dosing: Plate cells in a 96-well opaque plate and treat with a serial dilution of the compound.

-

Incubation: Incubate for 72 hours to allow for effects on proliferation.

-

Lysis & Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Data Acquisition: Read luminescence on a plate reader.

-

-

Methodology (Apoptosis - Caspase-Glo® 3/7):

-

Follow steps 1 & 2 as above, but with a shorter incubation period (e.g., 24-48 hours) to capture early apoptotic events.

-

Add Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate. Cleavage by active caspases generates a luminescent signal.

-

Read luminescence on a plate reader. The signal is directly proportional to caspase-3/7 activity, a hallmark of apoptosis.

-

-

Data Analysis: For both assays, plot the signal against inhibitor concentration to determine the EC50 (for viability) or AC50 (for apoptosis).

-

Authoritative Grounding: Comparing the potency in PI3Kδ-dependent B-cell lines versus a PI3Kδ-independent line helps to establish a therapeutic window and further confirms that the observed cytotoxicity is mechanism-driven.

Conclusion and Future Directions

The structural characteristics of this compound, combined with the established importance of the PI3Kδ signaling axis in B-cell malignancies, provide a compelling, evidence-based hypothesis for its therapeutic potential. The proposed experimental framework offers a robust and logical pathway to validate PI3Kδ as its primary target, quantify its potency and selectivity, and confirm its intended anti-proliferative and pro-apoptotic effects in cancer cells.

Positive outcomes from this validation cascade would provide a strong rationale for advancing the compound into preclinical development. Subsequent steps would include comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling, pharmacokinetic analysis to determine its suitability for in vivo studies, and ultimately, efficacy testing in xenograft or patient-derived xenograft (PDX) mouse models of B-cell lymphoma.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 4. onclive.com [onclive.com]

- 5. agscientific.com [agscientific.com]

- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. PI3K: Function, Signaling, and Therapeutic Avenues - Echelon Biosciences [echelon-inc.com]

- 9. P110δ - Wikipedia [en.wikipedia.org]

- 10. oncotarget.com [oncotarget.com]

- 11. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitor of PI3 kinase [otavachemicals.com]

- 17. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Role of the Nitro Group in Nitropyridinyl Morpholine Compounds

Foreword: The Nitro Group - A Deliberate Design Choice, Not an Incidental Feature

In the landscape of medicinal chemistry, the inclusion of a nitroaromatic moiety, specifically within a nitropyridinyl morpholine scaffold, is a highly deliberate and strategic decision. To the uninitiated, the nitro group might appear to be a liability, a "structural alert" flagged for potential toxicity.[1][2] However, for the seasoned drug development professional, it represents a powerful tool—a versatile functional group that profoundly influences the molecule's electronic character, metabolic fate, and ultimate biological activity.[3][4] This guide eschews a superficial overview, instead delving into the core physicochemical principles and biological mechanisms that define the nitro group's pivotal role. We will explore its function not merely as a substituent, but as the cornerstone of a prodrug strategy, a modulator of reactivity, and a critical determinant of the structure-activity relationship (SAR) in this important class of compounds.

The Fundamental Influence: How the Nitro Group Governs Physicochemical Properties

The journey of any drug molecule begins with its intrinsic chemical properties. The nitro group (–NO₂) is a potent electron-withdrawing group, a characteristic that fundamentally alters the electronic landscape of the pyridine ring to which it is attached.[5][6]

Electronic Effects on the Pyridine Ring

Through a combination of strong inductive and resonance effects, the nitro group pulls electron density away from the aromatic system.[5][7] This electron deficiency has several critical consequences:

-

Increased Electrophilicity: The pyridine ring becomes more electrophilic, making it less susceptible to electrophilic aromatic substitution but significantly activating it towards nucleophilic attack, a property that can be exploited in synthesis.[6][8]

-

Modulation of pKa: The electron-withdrawing nature of the nitro group decreases the basicity of the pyridine nitrogen. This modulation of pKa is crucial as it affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, membrane permeability, and receptor-binding interactions.

-

Impact on Polarity and Solubility: The nitro group is moderately polar, influencing the overall polarity of the molecule.[3] This can affect aqueous solubility and the balance between hydrophilicity and lipophilicity (LogP), key parameters governing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.[9]

The precise positioning of the nitro group on the pyridine ring is also non-trivial. Its location (ortho, meta, or para to the morpholine substituent and the ring nitrogen) dictates the extent of its electronic influence on different parts of the molecule, forming a key basis for SAR studies.[10][11]

The Core Mechanism: Bioactivation and the Prodrug Strategy

Perhaps the most significant role of the nitro group in many therapeutic nitropyridinyl morpholine compounds is its function as a latent reactive center, positioning the molecule as a prodrug.[3][12] This is particularly evident in the mechanism of action of antitubercular agents like Delamanid and Pretomanid.[13][14]

These drugs are largely inert in their parent form. Their potent bactericidal activity is unlocked only after the nitro group is metabolically reduced within the target pathogen, such as Mycobacterium tuberculosis.[15][16][17]

Enzymatic Reduction by Nitroreductases

The bioactivation is initiated by pathogen-specific enzymes known as nitroreductases (NTRs).[12][18] In the case of M. tuberculosis, a key enzyme is the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.[14][15][16] This enzymatic reduction is a multi-step process:

-

Six-Electron Reduction: The nitro group (R-NO₂) undergoes a sequential six-electron reduction.[19][20]

-

Formation of Reactive Intermediates: This process generates highly reactive and cytotoxic intermediates, including the nitroso (R-NO) and hydroxylamine (R-NHOH) species.[19][21]

-

Generation of Reactive Nitrogen Species (RNS): Ultimately, this pathway leads to the release of reactive nitrogen species, such as nitric oxide (NO).[14][17][22]

This pathogen-selective activation is a cornerstone of the drug's therapeutic index. The absence of homologous nitroreductases in mammalian cells minimizes host toxicity, although off-target reduction by other enzymes can still occur and is a critical parameter to evaluate.[12][20]

Downstream Bactericidal Effects

The reactive species generated from the nitro group's reduction mediate the drug's ultimate therapeutic effect. In the context of antitubercular nitroimidazoles like Delamanid and Pretomanid, the mechanisms include:

-

Inhibition of Mycolic Acid Synthesis: The reactive intermediates inhibit the synthesis of essential mycobacterial cell wall components, specifically methoxy- and keto-mycolic acids.[13][18][22] This disrupts the integrity of the cell wall, leading to bacterial death.

-

Respiratory Poisoning: Under anaerobic conditions, the generated nitric oxide acts as a respiratory poison, killing even non-replicating, persistent bacteria.[14][17][23]